molecular formula C7H13IO3S B13070390 3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione

3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione

Cat. No.: B13070390
M. Wt: 304.15 g/mol
InChI Key: VIUQLPKZZPAVEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione: is a chemical compound characterized by its unique structure, which includes an iodine atom, a propan-2-yloxy group, and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione typically involves the iodination of a suitable precursor followed by the introduction of the propan-2-yloxy group. The reaction conditions often require the use of specific solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of iodinated derivatives .

Scientific Research Applications

3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the thiolane ring can interact with biological molecules through sulfur chemistry. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Iodo-4-(propan-2-yloxy)-1lambda6-thiolane-1,1-dione lies in its combination of an iodine atom, a propan-2-yloxy group, and a thiolane ring. This unique structure imparts specific chemical properties and reactivity that are not observed in similar compounds .

Properties

Molecular Formula

C7H13IO3S

Molecular Weight

304.15 g/mol

IUPAC Name

3-iodo-4-propan-2-yloxythiolane 1,1-dioxide

InChI

InChI=1S/C7H13IO3S/c1-5(2)11-7-4-12(9,10)3-6(7)8/h5-7H,3-4H2,1-2H3

InChI Key

VIUQLPKZZPAVEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1CS(=O)(=O)CC1I

Origin of Product

United States

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